N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbutanamide
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1070467
InChI:
InChI=1S/C15H20N2OS/c1-10(2)8-14(18)17-15-12(9-16)11-6-4-3-5-7-13(11)19-15/h10H,3-8H2,1-2H3,(H,17,18)
SMILES:
CC(C)CC(=O)NC1=C(C2=C(S1)CCCCC2)C#N
Molecular Formula:
C15H20N2OS
Molecular Weight:
276.4 g/mol
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbutanamide
CAS No.:
Cat. No.: VC1070467
Molecular Formula: C15H20N2OS
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbutanamide -](/images/no_structure.jpg)
Specification
Molecular Formula | C15H20N2OS |
---|---|
Molecular Weight | 276.4 g/mol |
IUPAC Name | N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbutanamide |
Standard InChI | InChI=1S/C15H20N2OS/c1-10(2)8-14(18)17-15-12(9-16)11-6-4-3-5-7-13(11)19-15/h10H,3-8H2,1-2H3,(H,17,18) |
Standard InChI Key | NSJJFIAQYONCHO-UHFFFAOYSA-N |
SMILES | CC(C)CC(=O)NC1=C(C2=C(S1)CCCCC2)C#N |
Canonical SMILES | CC(C)CC(=O)NC1=C(C2=C(S1)CCCCC2)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator